Evenamide Hydrochloride: A Novel Modulator of Glutamatergic Neurotransmission for the Treatment of Schizophrenia
Evenamide Hydrochloride: A Novel Modulator of Glutamatergic Neurotransmission for the Treatment of Schizophrenia
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Evenamide hydrochloride (formerly NW-3509) is an investigational oral therapeutic agent under development for the treatment of schizophrenia. It represents a novel approach by targeting glutamatergic dysregulation, a key pathophysiological feature of the disorder, particularly in treatment-resistant patients. Unlike conventional antipsychotics that primarily modulate dopaminergic and serotonergic pathways, evenamide's mechanism of action is centered on the blockade of voltage-gated sodium channels (VGSCs). This action preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal neurotransmission. This technical guide provides a comprehensive overview of the molecular mechanism, preclinical pharmacology, and clinical evaluation of evenamide, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Neuronal Hyperexcitability
Evenamide's primary pharmacological action is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4] This inhibition is state-dependent, meaning evenamide preferentially binds to and stabilizes the inactivated state of the channel, thereby reducing the sustained, high-frequency firing of neurons that is characteristic of pathological states.[4] This selective action on hyperactive neurons is crucial, as it allows evenamide to dampen pathological neuronal excitability without interfering with normal physiological neurotransmission.[5]
The downstream effect of VGSC blockade is the modulation of glutamate release. In schizophrenia, particularly in models of NMDA receptor hypofunction, there is evidence of excessive presynaptic glutamate release, leading to excitotoxicity and disruption of neural circuits.[2][5] Evenamide, by inhibiting the aberrant firing of presynaptic neurons, normalizes this excessive glutamate release.[2][5] It is important to note that evenamide does not affect basal glutamate levels, suggesting a targeted effect on pathological hyperactivity.[5]
A key differentiator of evenamide is its high selectivity. It has been shown to be devoid of significant activity at over 130 other central nervous system targets, including dopamine, serotonin, adrenergic, and histamine receptors, which are commonly targeted by existing antipsychotic medications.[2][4] This focused mechanism of action is anticipated to result in a more favorable side-effect profile, avoiding common adverse events associated with traditional antipsychotics, such as extrapyramidal symptoms, weight gain, and metabolic disturbances.[4]
Signaling Pathway of Evenamide's Action
The proposed signaling pathway for evenamide's therapeutic effect in schizophrenia is initiated by its interaction with presynaptic VGSCs.
Quantitative Pharmacological Data
While specific binding affinities (Ki) or inhibitory concentrations (IC50) for individual VGSC subtypes are not extensively available in the public domain, the following quantitative data has been reported.
| Target | Parameter | Value | Reference |
| Voltage-Gated Sodium Channels (VGSCs) | Ki | 0.4 µM | [1][3] |
Evenamide has been noted to be an inhibitor of Nav1.3, Nav1.7, and Nav1.8 subtypes, although specific quantitative data for each subtype is not publicly available.[6][7]
Preclinical Evaluation: Evidence from Animal Models
Evenamide has been evaluated in several well-established animal models of schizophrenia, demonstrating its potential to ameliorate positive, negative, and cognitive symptoms.
Experimental Protocols
This model is used to assess sensorimotor gating deficits, a translational marker of information processing abnormalities observed in schizophrenia.
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Objective: To evaluate the ability of evenamide to reverse the disruption of PPI induced by the NMDA receptor antagonist, ketamine.
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Methodology:
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Animals: Male Sprague-Dawley rats.
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Procedure:
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Animals are habituated to the startle chambers.
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Evenamide is administered orally (p.o.) at doses of 1.25, 5, and 15 mg/kg.[8]
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Ketamine is administered subcutaneously (s.c.) at a dose of 6 mg/kg to induce a deficit in PPI.[8][9]
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Prepulse inhibition is assessed by measuring the startle response to a loud acoustic stimulus (pulse) preceded by a weaker, non-startling stimulus (prepulse). The percentage of PPI is calculated as: [1 - (startle response with prepulse / startle response without prepulse)] x 100.
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Key Findings: Evenamide, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced deficit in PPI, with an efficacy comparable to the atypical antipsychotic clozapine.[8]
This model is employed to investigate the negative symptoms of schizophrenia, such as social withdrawal.
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Objective: To assess the efficacy of evenamide in ameliorating the social interaction deficits induced by the NMDA receptor antagonist, phencyclidine.
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Methodology:
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Animals: Male rats.
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Procedure:
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Rats are treated with PCP (e.g., 2 mg/kg, intraperitoneally, i.p.) twice daily for 7 days, followed by a washout period.[10]
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Evenamide is administered acutely prior to the social interaction test.
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Social interaction is assessed by placing two unfamiliar rats in a novel arena and scoring behaviors such as sniffing, grooming, and following.[10][11][12][13][14]
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Key Findings: Evenamide has been shown to reverse the social interaction deficits induced by PCP, suggesting its potential to treat the negative symptoms of schizophrenia.[5][15]
This model recapitulates some of the neurodevelopmental abnormalities implicated in schizophrenia.
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Objective: To evaluate the effects of evenamide on behavioral and neurophysiological alterations in a neurodevelopmental model of schizophrenia.
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Methodology:
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Animals: Pregnant Sprague-Dawley rats.
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Procedure:
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Methylazoxymethanol acetate (MAM) is administered to pregnant dams on gestational day 17 at a dose of 25 mg/kg, i.p.[16][17][18][19][20]
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The offspring of MAM-treated dams are tested in adulthood for schizophrenia-like phenotypes, including hippocampal hyperactivity and deficits in social interaction and recognition memory.[21]
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Evenamide is administered to the adult offspring to assess its ability to reverse these deficits.
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Key Findings: Evenamide has been shown to normalize hippocampal hyperactivity and improve cognitive and social deficits in the MAM model, providing further evidence for its disease-modifying potential.[21]
Preclinical Experimental Workflow
Clinical Development: Efficacy and Safety in Schizophrenia
Evenamide has progressed through Phase II and III clinical trials, primarily as an add-on therapy for patients with schizophrenia who are inadequately responding to current antipsychotic medications.
Key Clinical Trials
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Objective: To evaluate the long-term safety, tolerability, and preliminary efficacy of evenamide as an add-on therapy in patients with TRS.[22][23][24][25]
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Methodology:
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Design: A 6-week, open-label, randomized, rater-blinded study with a 46-week extension.[22][25]
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Participants: 161 patients with treatment-resistant schizophrenia.[5]
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Intervention: Evenamide at doses of 7.5, 15, and 30 mg twice daily (bid) as an add-on to their existing antipsychotic medication.[25]
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Primary Outcome: Safety and tolerability.
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Secondary Outcomes: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impression - Severity (CGI-S) score.[5]
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Key Findings: Evenamide was well-tolerated and demonstrated a sustained and clinically meaningful improvement in PANSS and CGI-S scores over one year of treatment.[5][23][24][25] The responder rate (≥20% improvement in PANSS total score) increased over time, from 16.5% at week 6 to 47.4% at one year.[5]
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Objective: To evaluate the efficacy, safety, and tolerability of evenamide as an add-on therapy in patients with chronic schizophrenia who are inadequately responding to second-generation antipsychotics.[26][27][28][29][30]
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Methodology:
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Design: A 4-week, international, randomized, double-blind, placebo-controlled study.[26][27][28][30]
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Participants: 291 patients with chronic schizophrenia.[29][30]
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Intervention: Evenamide 30 mg bid or placebo as an add-on to their current antipsychotic medication.[26][27][28]
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Primary Outcome: Change from baseline in the PANSS total score.[29][30]
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Key Secondary Outcome: Change from baseline in the CGI-S score.[29][30]
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Key Findings: The study met its primary and key secondary endpoints, with the evenamide group showing a statistically significant greater reduction in PANSS total score and CGI-S score compared to the placebo group.[26][29][30][31] Evenamide was well-tolerated, with a safety profile similar to placebo.[26][29][30][31]
Summary of Clinical Efficacy Data
| Study | Population | N | Treatment | Duration | Primary Outcome Measure | Key Result |
| Phase II (Anand et al.) | Treatment-Resistant Schizophrenia | 161 | Evenamide (7.5, 15, 30 mg bid) + Antipsychotic | 1 Year | Safety and Tolerability | Well-tolerated with sustained improvement in PANSS and CGI-S scores.[5][23][24][25] |
| Phase II/III (Study 008A) | Inadequate Responders | 291 | Evenamide (30 mg bid) + Antipsychotic vs. Placebo + Antipsychotic | 4 Weeks | Change in PANSS Total Score | Statistically significant improvement in PANSS total score and CGI-S score compared to placebo.[26][29][30][31] |
Conclusion and Future Directions
Evenamide hydrochloride presents a promising and innovative therapeutic approach for the treatment of schizophrenia. Its unique mechanism of action, centered on the modulation of glutamatergic neurotransmission through the blockade of voltage-gated sodium channels, addresses a key pathophysiological component of the disorder that is not adequately targeted by current treatments. Preclinical studies have consistently demonstrated its efficacy in relevant animal models, and clinical trials have provided evidence of its safety and efficacy as an add-on therapy in patients with schizophrenia, including those who are treatment-resistant or have an inadequate response to current antipsychotics.
Future research should focus on elucidating the specific contributions of different VGSC subtypes to the therapeutic effects of evenamide. Further long-term studies will be crucial to fully establish its efficacy and safety profile and to determine its potential as a first-line or monotherapy treatment for schizophrenia. The development of evenamide represents a significant step forward in the quest for more effective and better-tolerated treatments for individuals living with schizophrenia.
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